Tmsx C-11
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tmsx C-11 involves the methylation of its demethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The process typically includes the following steps :
Preparation of the Demethyl Precursor: The demethyl precursor is synthesized through a series of organic reactions, including alkylation and esterification.
Radiolabeling: The demethyl precursor is then methylated using [11C]methyl iodide or [11C]methyl triflate under controlled conditions to produce this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound .
Chemical Reactions Analysis
Types of Reactions
Tmsx C-11 primarily undergoes binding reactions with adenosine A2A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as [11C]methyl iodide or [11C]methyl triflate for the radiolabeling step. The reactions are carried out under controlled temperature and pressure conditions to ensure the stability of the radiolabeled compound .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. No significant by-products are typically formed under the optimized reaction conditions .
Scientific Research Applications
Tmsx C-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a radioligand in PET imaging to study the distribution and density of adenosine A2A receptors in various tissues.
Biology: Helps in understanding the role of adenosine A2A receptors in physiological and pathological processes.
Medicine: Used in clinical studies to investigate the involvement of adenosine A2A receptors in diseases such as Parkinson’s disease and myocardial ischemia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting adenosine A2A receptors.
Mechanism of Action
Tmsx C-11 exerts its effects by selectively binding to adenosine A2A receptors. These receptors are positively coupled to adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels upon activation. The binding of this compound to these receptors allows for the visualization of receptor distribution and density using PET imaging .
Comparison with Similar Compounds
Tmsx C-11 is compared with other radioligands such as [11C]SA4503 and [11C]MPDX, which are used for mapping sigma1 and adenosine A1 receptors, respectively . The uniqueness of this compound lies in its high selectivity for adenosine A2A receptors, making it a valuable tool for studying these receptors in various physiological and pathological conditions .
List of Similar Compounds
[11C]SA4503: Used for mapping sigma1 receptors.
[11C]MPDX: Used for mapping adenosine A1 receptors.
[11C]KW-6002: Another radioligand for adenosine A2A receptors.
Properties
Molecular Formula |
C19H22N4O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1 |
InChI Key |
KIAYWZXEAJWSGJ-NWHGENIKSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3] |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Synonyms |
(11C)KF18446 (11C)TMSX 7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine KF 18446 KF-18446 KF18446 |
Origin of Product |
United States |
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